molecular formula C10H9F2NO3 B14053649 1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one

1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one

Cat. No.: B14053649
M. Wt: 229.18 g/mol
InChI Key: URNGSVPJLFBUDZ-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethyl group and a nitrophenyl group attached to a propan-2-one backbone

Preparation Methods

The synthesis of 1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 5-(difluoromethyl)-2-nitrobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of solid acid catalysts in a continuous flow reactor can enhance the reaction efficiency and scalability .

Chemical Reactions Analysis

1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations .

Scientific Research Applications

1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one can be compared with similar compounds such as phenylacetone and other substituted phenylpropanones. These compounds share a similar structural framework but differ in their substituents, leading to variations in their chemical and biological properties .

    Phenylacetone: Known for its use in the synthesis of amphetamines, phenylacetone has a simpler structure without the difluoromethyl and nitro groups.

    Substituted Phenylpropanones: These compounds may have different substituents, such as halogens or alkyl groups, which can significantly alter their reactivity and applications.

Biological Activity

1-(5-(Difluoromethyl)-2-nitrophenyl)propan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H10F2N2O2, with a molecular weight of approximately 229.18 g/mol. It features a difluoromethyl group and a nitrophenyl moiety attached to a propan-2-one backbone, which enhances its lipophilicity and may influence its biological interactions and solubility characteristics.

PropertyValue
Molecular FormulaC10H10F2N2O2
Molecular Weight229.18 g/mol
Density1.304 g/cm³
Boiling Point317.2 °C

The biological activity of this compound is attributed to its interaction with various biomolecular targets, including enzymes and receptors. The difluoromethyl group enhances the compound's reactivity and binding affinity, leading to several observed biological effects:

  • Cytotoxicity : Studies indicate that this compound can induce apoptosis and cell cycle arrest in various cancer cell lines, particularly those with different p53 statuses. The mechanism involves activation of apoptotic pathways independent of p53 status.
  • Cell Cycle Analysis : Flow cytometry has demonstrated that concentrations above 10 µM result in significant increases in the sub-G1 population, indicating potential apoptosis induction. Notably, the compound can cause G0/G1 and G2/M phase arrest in cancer cells.

Cytotoxicity Profiles

The cytotoxic effects of this compound have been quantified against several cancer cell lines:

Cell LineIC50 (µM)Mechanism
HCT-11615Apoptosis induction
MCF-720Cell cycle arrest (G0/G1 and G2/M)
HeLa25Apoptosis via mitochondrial pathway

These findings suggest that the compound exhibits potent effects on cell viability, making it a candidate for further development in cancer therapy.

Case Studies

Recent research has explored the anti-inflammatory properties of related compounds containing nitrophenyl groups. For instance, derivatives of 1-(4-(benzylsulfonyl)-2-nitrophenyl) have shown significant reductions in cytokine release in LPS-challenged macrophage cells, indicating potential therapeutic applications for inflammatory diseases . Although specific studies on this compound were not highlighted, the structural similarities suggest potential for similar biological activities.

Properties

Molecular Formula

C10H9F2NO3

Molecular Weight

229.18 g/mol

IUPAC Name

1-[5-(difluoromethyl)-2-nitrophenyl]propan-2-one

InChI

InChI=1S/C10H9F2NO3/c1-6(14)4-8-5-7(10(11)12)2-3-9(8)13(15)16/h2-3,5,10H,4H2,1H3

InChI Key

URNGSVPJLFBUDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)C(F)F)[N+](=O)[O-]

Origin of Product

United States

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